molecular formula C14H10N4O2 B14643348 1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- CAS No. 54231-16-2

1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]-

Cat. No.: B14643348
CAS No.: 54231-16-2
M. Wt: 266.25 g/mol
InChI Key: ZWEVABQIESQLRF-UHFFFAOYSA-N
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Description

1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- is a heterocyclic aromatic compound that features a benzimidazole core structure. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The benzimidazole moiety is a fusion of benzene and imidazole rings, which imparts unique chemical and biological properties to the compound .

Preparation Methods

The synthesis of 1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- typically involves the condensation of o-phenylenediamine with an aldehyde, followed by further functionalization. One common method is the reaction of o-phenylenediamine with 4-nitrobenzaldehyde under acidic conditions to form the desired product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .

Chemical Reactions Analysis

1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or methanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups .

Scientific Research Applications

1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of antimicrobial activity, the compound disrupts the cell membrane integrity of microorganisms, leading to cell death .

Comparison with Similar Compounds

1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- can be compared with other benzimidazole derivatives, such as:

The uniqueness of 1H-Benzimidazol-2-amine, N-[(4-nitrophenyl)methylene]- lies in its specific functional groups, which confer distinct chemical reactivity and biological activity compared to other benzimidazole derivatives.

Properties

CAS No.

54231-16-2

Molecular Formula

C14H10N4O2

Molecular Weight

266.25 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(4-nitrophenyl)methanimine

InChI

InChI=1S/C14H10N4O2/c19-18(20)11-7-5-10(6-8-11)9-15-14-16-12-3-1-2-4-13(12)17-14/h1-9H,(H,16,17)

InChI Key

ZWEVABQIESQLRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)N=CC3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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